3-[Diethyl(fluoro)silyl]propan-1-amine
Description
3-[Diethyl(fluoro)silyl]propan-1-amine is an organosilicon compound featuring a fluoro-diethylsilyl group attached to a propan-1-amine backbone. Its molecular formula is C₇H₁₇FNSi, with a molecular weight of 177.30 g/mol. The presence of both silicon and fluorine atoms confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The fluorine atom enhances electronegativity and lipophilicity, while the diethylsilyl group contributes to steric bulk, influencing reactivity and interaction with biological targets .
Properties
CAS No. |
89994-98-9 |
|---|---|
Molecular Formula |
C7H18FNSi |
Molecular Weight |
163.31 g/mol |
IUPAC Name |
3-[diethyl(fluoro)silyl]propan-1-amine |
InChI |
InChI=1S/C7H18FNSi/c1-3-10(8,4-2)7-5-6-9/h3-7,9H2,1-2H3 |
InChI Key |
MTCWBIOBNMNAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-amine typically involves the reaction of diethylfluorosilane with 3-aminopropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C2H5)2SiF+BrMg(CH2)3NH2→(C2H5)2Si(CH2)3NH2+MgBrF
Industrial Production Methods
Industrial production of 3-[Diethyl(fluoro)silyl]propan-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Diethyl(fluoro)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-amine involves its ability to form stable bonds with various substrates through its silicon atom. The fluorine atom can participate in hydrogen bonding, enhancing the compound’s reactivity and stability. The propylamine group can interact with biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of 3-[Diethyl(fluoro)silyl]propan-1-amine, it is compared to structurally related compounds with variations in substituents, silicon-based groups, or halogenation patterns. Key findings are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Unique Properties/Applications | Reference |
|---|---|---|---|---|
| 3-[Diethyl(fluoro)silyl]propan-1-amine | C₇H₁₇FNSi | - Diethyl(fluoro)silyl | High lipophilicity; potential in drug delivery systems | — |
| 3-(4-Bromophenyl)propan-1-amine | C₉H₁₂BrN | - 4-Bromophenyl | Bromine’s size enhances halogen bonding; used in catalysis | |
| 3-(Tetrahydrofuran-3-yl)propan-1-amine | C₈H₁₇NO | - Tetrahydrofuran ring | Improved solubility; neuroprotective applications | |
| 3-(4-Fluoro-2-methylpyridin-3-yl)propan-1-amine | C₁₀H₁₃FN₂ | - Fluoropyridine | Enhanced metabolic stability; antimicrobial activity | |
| 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine | C₈H₈F₃N₂ | - Trifluoromethyl, pyridine | Strong electron-withdrawing effects; enzyme inhibition |
Key Findings
Fluorine vs. Other Halogens :
- Fluorine’s small size and high electronegativity in 3-[Diethyl(fluoro)silyl]propan-1-amine improve metabolic stability compared to bromine or chlorine analogs (e.g., 3-(4-Bromophenyl)propan-1-amine), which rely on halogen bonding for interactions .
Silicon-Based vs. Carbon-Based Groups :
- The diethylsilyl group provides greater steric hindrance than carbon-based substituents (e.g., tetrahydrofuran in 3-(Tetrahydrofuran-3-yl)propan-1-amine), reducing unintended side reactions in synthetic pathways .
Electronic Effects of Substituents :
- The trifluoromethyl group in 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-amine strongly withdraws electrons, contrasting with the electron-donating diethylsilyl group in the target compound. This difference impacts their roles in modulating receptor binding .
Biological Activity :
- Fluorinated pyridine derivatives (e.g., 3-(4-Fluoro-2-methylpyridin-3-yl)propan-1-amine) exhibit antimicrobial properties due to fluorine’s lipophilicity, a trait shared with 3-[Diethyl(fluoro)silyl]propan-1-amine but enhanced by silicon’s hydrophobic character .
Research Implications
- Materials Science: The diethylsilyl group’s steric bulk makes the compound a candidate for surface modification in nanomaterials .
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